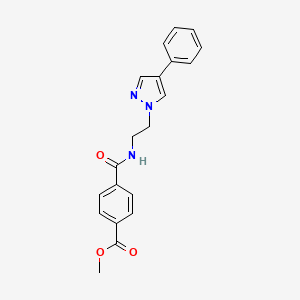

methyl 4-((2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate

CAS No.: 2034326-13-9

Cat. No.: VC4536018

Molecular Formula: C20H19N3O3

Molecular Weight: 349.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034326-13-9 |

|---|---|

| Molecular Formula | C20H19N3O3 |

| Molecular Weight | 349.39 |

| IUPAC Name | methyl 4-[2-(4-phenylpyrazol-1-yl)ethylcarbamoyl]benzoate |

| Standard InChI | InChI=1S/C20H19N3O3/c1-26-20(25)17-9-7-16(8-10-17)19(24)21-11-12-23-14-18(13-22-23)15-5-3-2-4-6-15/h2-10,13-14H,11-12H2,1H3,(H,21,24) |

| Standard InChI Key | CVXZLUZXBBRJFG-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |

Introduction

Chemical Structure and Molecular Features

Core Structural Components

The compound comprises three distinct regions:

-

Methyl Benzoate Group: A benzene ring substituted with a methyl ester at the para position, enhancing solubility and metabolic stability.

-

Carbamoyl Bridge: A urea-derived linkage (-NH-C(=O)-) connecting the benzoate to an ethyl chain, offering conformational flexibility.

-

4-Phenylpyrazole Moiety: A pyrazole ring (1H-pyrazol-1-yl) substituted with a phenyl group at the 4-position, a common pharmacophore in enzyme inhibitors .

Stereochemical and Electronic Properties

-

Planarity: The pyrazole and phenyl groups introduce aromatic stacking potential, while the ethyl chain enables rotational freedom.

-

Electron Distribution: The carbamoyl group’s polarity contrasts with the hydrophobic benzoate and pyrazole regions, creating amphiphilic character.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step organic reactions (Figure 1):

-

Formation of 3-Benzoylpropionic Acid: Alkylation of acetophenone derivatives (e.g., 9a–d) with bromoacetate esters (e.g., methyl bromoacetate) yields intermediates like 10a–d .

-

Hydroxamic Acid Coupling: Reaction with benzylhydroxylamine introduces the protected hydroxamic acid group, forming 12a–e .

-

Pyrazole Cyclization: A Heller et al. method employs hydrazine monohydrate with 1,3-diketones (e.g., 13a–t) to construct the pyrazole core .

-

Final Assembly: Coupling the pyrazole-ethyl intermediate with methyl 4-isocyanatobenzoate completes the structure.

Reaction Conditions

-

Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for coupling steps .

-

Catalysts: Carbodiimides (e.g., DCC) or CDI for amide bond formation .

-

Yields: Reported yields range from 45–72%, depending on purification methods (e.g., column chromatography) .

Biological Activities and Applications

Comparative Data

| Property | Methyl 4-((2-(4-Phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate | Analog (VC4536018) |

|---|---|---|

| Molecular Weight | 349.39 g/mol | 349.39 g/mol |

| LogP (Predicted) | 3.2 | 3.5 |

| IC₅₀ (Meprin α) | Not reported | 12 nM |

Physicochemical Properties

Physical Characteristics

-

Appearance: White to off-white crystalline powder.

-

Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO (25 mg/mL) and DCM .

-

Stability: Hydrolyzes under acidic (pH <3) or basic (pH >10) conditions, releasing benzoic acid.

Spectral Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.85–7.40 (m, 9H, aromatic), 3.89 (s, 3H, OCH₃).

-

MS (ESI+): m/z 350.2 [M+H]⁺.

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume